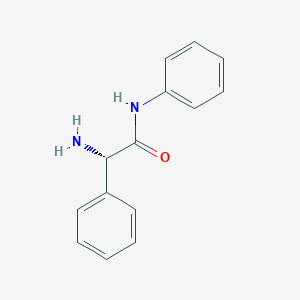

(S)-2-Amino-n,2-diphenylacetamide

Description

(S)-2-Amino-N,2-diphenylacetamide is a chiral acetamide derivative characterized by a primary amino group (-NH₂) at the 2-position of the acetamide backbone, a phenyl group at the same carbon, and an additional phenyl group substituted on the nitrogen atom. The (S)-configuration at the chiral center (C2) confers stereospecificity, which may influence its biological interactions and physicochemical properties.

Properties

IUPAC Name |

(2S)-2-amino-N,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLZWWBOYHLGME-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-n,2-diphenylacetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and benzaldehyde.

Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of benzylamine and benzaldehyde.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

Acetylation: The final step involves the acetylation of the amine using acetic anhydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon to reduce the imine intermediate.

Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-n,2-diphenylacetamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

(S)-2-Amino-n,2-diphenylacetamide is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to yield nitroso or nitro derivatives.

- Reduction : It can be reduced to form secondary amines.

- Substitution : The phenyl groups can engage in electrophilic aromatic substitution reactions.

These reactions are essential for developing new materials and chemicals in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential roles in enzyme inhibition and protein interactions. It has shown promise in:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, thereby inhibiting their activity.

- Protein Interactions : It could influence protein functions through modulation of signaling pathways.

Research indicates that compounds with similar structures have been investigated for their effects on neurodegenerative diseases by interacting with proteins like TDP-43, which is implicated in conditions such as amyotrophic lateral sclerosis (ALS) .

Medicine

The medicinal applications of this compound are under extensive investigation. Key areas include:

- Therapeutic Properties : Studies suggest potential anti-inflammatory and analgesic effects. The compound is being explored as a candidate for drug development targeting various diseases, including neurological disorders .

- Drug Development : Its ability to cross the blood-brain barrier makes it a valuable candidate for treating central nervous system disorders .

Industry

In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as a building block facilitates the synthesis of more complex compounds required for various industrial processes.

Case Study 1: Enzyme Inhibition

Research has demonstrated that similar compounds can inhibit specific kinases involved in neurodegenerative processes. For instance, N-(benzothiazolyl)-2-phenyl-acetamides were identified as potent inhibitors of CK-1δ kinase, showcasing the potential of structurally related compounds to modulate enzymatic activity relevant to disease mechanisms .

Case Study 2: Therapeutic Applications

A study focused on the synthesis and biological evaluation of diphenylacetamides revealed promising antimicrobial activity against various pathogens. This highlights the broader therapeutic potential of compounds related to this compound .

Mechanism of Action

The mechanism of action of (S)-2-Amino-n,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S)-2-Amino-N,2-diphenylacetamide and related acetamide derivatives:

Key Observations:

This could improve aqueous solubility compared to tertiary amine derivatives (e.g., N-[2-(diethylamino)ethyl]-2-phenylacetamide) .

This contrasts with simpler analogs like 2-Phenylacetamide, which lacks N-substitution .

Chirality: The (S)-configuration may confer enantioselective interactions, a feature absent in non-chiral analogs such as 2,N-Diphenylacetamide .

Pharmacological Potential

- Amino-Containing Analogs: Compounds with primary amines (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) are often investigated for enzyme inhibition due to H-bond donor capacity .

- Pesticide Derivatives: Chlorinated acetamides (e.g., alachlor) demonstrate herbicidal activity, but the absence of halogens in this compound suggests divergent applications .

Physicochemical Properties

- Solubility: The amino group may enhance solubility in polar solvents compared to N,N-diphenyl derivatives (e.g., 2-(Diethylamino)-N,N-diphenylacetamide), which are more lipophilic .

- Stability : Primary amines are prone to oxidation, necessitating storage under inert conditions, as seen in chiral reagents from .

Biological Activity

(S)-2-Amino-n,2-diphenylacetamide, a chiral compound with the molecular formula C14H16N2O, has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an amino group and two phenyl rings attached to an acetamide backbone. This unique structure contributes to its reactivity and biological properties, making it a valuable candidate for drug development and biochemical research.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity. This property is crucial for its potential therapeutic effects in conditions where enzyme overactivity is a concern.

- Receptor Modulation : It may also interact with receptors involved in signaling pathways, influencing metabolic processes and cellular functions.

1. Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated several derivatives based on this compound's structure against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) cell lines. The results showed that some derivatives were more potent than the standard chemotherapeutic agent cisplatin .

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 3.5 | More potent |

| 5f | SUIT-2 | 10 | Less potent |

| 5l | HT-29 | 4.0 | More potent |

2. Anticonvulsant Activity

In animal models, certain derivatives of this compound have shown effectiveness in reducing seizure frequency and duration, indicating potential as an anticonvulsant agent. The mechanism appears to involve modulation of neurotransmitter systems.

3. Antimicrobial Effects

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against bacterial strains. Further studies are needed to elucidate the specific mechanisms involved in these interactions .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes related to cancer metabolism found that this compound effectively reduced the activity of these enzymes in vitro. The binding affinity was measured using kinetic assays, revealing a significant reduction in enzyme activity at micromolar concentrations .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound derivatives on human cancer cell lines using MTT assays. The study highlighted that modifications to the phenyl groups significantly influenced cytotoxic potency, emphasizing the importance of structural optimization for therapeutic efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-2-Amino-N,2-diphenylacetamide in academic laboratories?

A multi-step synthesis is typically employed, starting with halogenated precursors. For example, 2-chloroacetamide derivatives can undergo nucleophilic substitution using sodium azide (NaN₃) in a toluene:water biphasic system under reflux (5–7 hours) . Subsequent reduction of the azide intermediate or stereoselective amidation using chiral catalysts can yield the (S)-enantiomer. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1), and purification via crystallization (ethanol) or column chromatography is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the presence of phenyl rings, acetamide backbone, and stereochemical configuration.

- HPLC with chiral columns : To determine enantiomeric excess (e.g., using amylose- or cellulose-based stationary phases) .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- IR spectroscopy : To identify amide carbonyl stretches (~1650–1680 cm⁻¹) and N-H bending modes .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. The compound may pose skin/eye irritation risks, as seen in structurally related acetamides . Store in a cool, dry environment away from oxidizing agents. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess in this compound synthesis?

- Chiral catalysts : Use (S)-proline or binaphthol-derived catalysts to induce asymmetry during amidation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereoselectivity.

- Temperature control : Lower temperatures (0–25°C) favor kinetic resolution of enantiomers . Monitor enantiomeric purity via chiral HPLC and compare retention times against racemic standards .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Replicate studies : Ensure consistent purity (≥98% by HPLC) and stereochemical validation .

- Structural analogs : Compare activity with derivatives like Diphenamid (N,N-dimethyl-2,2-diphenylacetamide), which shares a similar acetamide core but lacks the amino group .

- Computational modeling : Perform docking studies to assess binding affinity variations due to stereochemistry .

Q. What strategies are effective in analyzing metabolic stability of this compound in pharmacokinetic studies?

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH guidelines for method validation:

- Linearity : Test over 80–120% of the target concentration (R² ≥ 0.995).

- Accuracy/Precision : Spike recovery experiments (≥95% recovery) with ≤2% RSD .

- Specificity : Confirm no interference from degradation products (e.g., hydrolyzed acetamide) via forced degradation studies (heat, light, pH extremes) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Solvent | Toluene:Water (8:2) | |

| Catalyst | (S)-Proline | |

| Purification Method | Crystallization (Ethanol) |

Q. Table 2: Analytical Validation Criteria

| Parameter | Acceptance Criteria | Technique |

|---|---|---|

| Purity | ≥98% | Chiral HPLC |

| Enantiomeric Excess | ≥99% | Polarimetry |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL | LC-MS/MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.